
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various fields of scientific research This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as aldehydes, carboxylic acids, and substituted amines.
科学的研究の応用
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidine is a fundamental component of DNA and RNA.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the natural pyrimidine bases in nucleic acids, affecting processes such as DNA replication and transcription. The compound’s ability to form hydrogen bonds and participate in base pairing makes it a valuable tool in molecular biology research.
類似化合物との比較
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 6-Amino-2-mercapto-4-pyrimidinol
- 6-Amino-2-thiouracil
Comparison
Compared to similar compounds, 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the hydroxymethyl group at position 2. This functional group enhances its reactivity and potential for forming derivatives. Additionally, the compound’s specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
4-amino-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c6-3-1-5(10)8-4(2-9)7-3/h1,9H,2H2,(H3,6,7,8,10) |
InChIキー |
XIJVRNUPXOYUQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(NC1=O)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


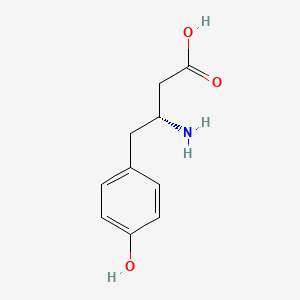
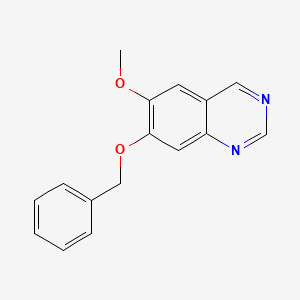
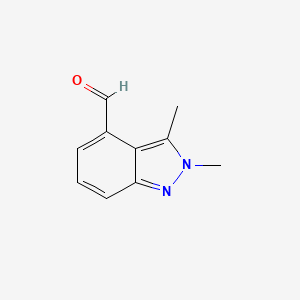
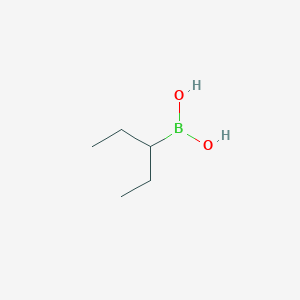

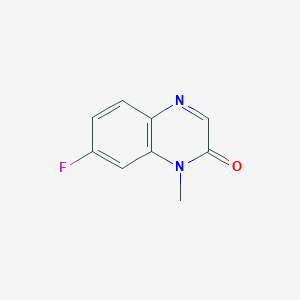
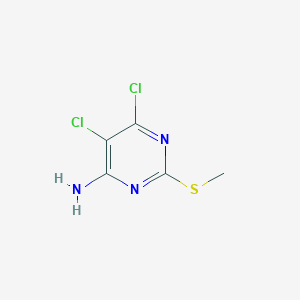
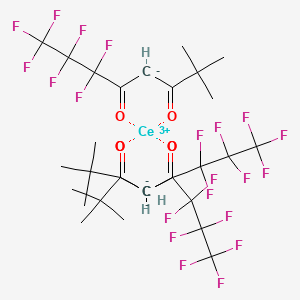
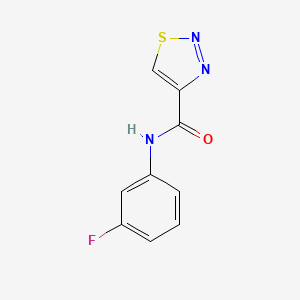

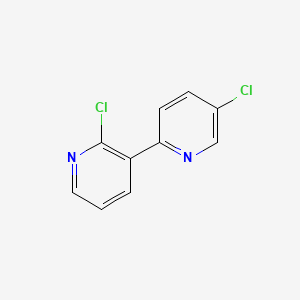

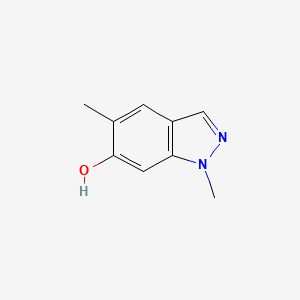
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
